

Technical Support Center: Regrelor (INS50589) Discontinuation Analysis & Troubleshooting

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Compound of Interest

Compound Name: *Regrelor*
CAS No.: *787548-03-2*
Cat. No.: *B1251641*

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Welcome to the Technical Support and Troubleshooting Portal for antiplatelet drug development. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic failures of the discontinued drug **Regrelor** (INS50589). This portal provides researchers and drug development professionals with actionable FAQs, diagnostic troubleshooting guides, and self-validating experimental protocols to prevent similar hemorrhagic adverse events in next-generation P2Y12 antagonists.

Module 1: Clinical Discontinuation FAQ (Mechanistic Failure Analysis)

Q: Why was the Phase II clinical trial (NCT00316212) for **Regrelor** terminated? A: The Phase II trial investigating **Regrelor** for thrombosis during coronary artery bypass graft (CABG) surgery was terminated in 2008 due to severe safety concerns, as documented in the [1]. Despite its rapid reversibility, patients experienced an unacceptably high risk of postoperative bleeding and an increased need for blood product transfusions[2].

Q: How does **Regrelor**'s mechanism of action differ from approved P2Y12 inhibitors like clopidogrel? A: According to [2], **Regrelor** is a reversible, competitive purinergic P2Y12

receptor antagonist with a purine nucleotide backbone structurally similar to AMP. Unlike clopidogrel, which irreversibly binds to the receptor and requires hepatic activation, **Regrelor** acts directly and reversibly with a highly potent IC50 of 16 nM[2]. It is formulated as a disodium salt (C22H25N6O8P), detailed in [3].

Q: If **Regrelor** has a rapid offset, why did it cause uncontrollable bleeding? A: The "**Regrelor** Paradox" lies in the clinical context of its application. During cardiopulmonary bypass (CPB), platelets undergo severe mechanical stress and consumption. While **Regrelor**'s baseline function is restored quickly in healthy subjects[2], the profound P2Y12 blockade in a CPB setting synergized with bypass-induced coagulopathy. The rapid offset was insufficient to overcome the sheer volume of functionally impaired and mechanically depleted platelets, culminating in severe hemorrhage.

Module 2: Experimental Troubleshooting Guide

Q: My reversible P2Y12 antagonist shows rapid offset in healthy plasma, but prolonged bleeding in surgical models. What is causing this discrepancy? A: You are likely observing a synergistic coagulopathy. In surgical models (especially those mimicking cardiopulmonary bypass), platelets are mechanically consumed and activated. Your drug's rapid offset cannot restore hemostasis if the underlying platelet count is depleted or mechanically stunned.

Troubleshooting Step: Run a VASP assay alongside standard Light Transmission Aggregometry (LTA) to differentiate between pharmacological receptor blockade and mechanical platelet exhaustion.

Q: Why is my LTA data showing high variability between biological replicates when testing rapid-offset antagonists like **Regrelor**? A: Rapid-offset antagonists are highly sensitive to sample processing times and ex vivo ADP degradation. Troubleshooting Step: Standardize the time from blood draw to LTA analysis (strictly within 2 hours). Ensure your aggregometer is properly calibrated using the self-validating PPP/PRP baseline method described in our Standard Operating Procedures (SOPs) below.

Module 3: Quantitative Data & Comparative Pharmacodynamics

To contextualize **Regrelor**'s profile against standard therapies, refer to the comparative data below, synthesized from clinical trials tracked by [4].

Table 1: Comparative Pharmacodynamics of P2Y12 Antagonists

Drug	Target	Binding Type	Onset/Offset	IC50 (In Vitro)	Clinical Status	Primary Adverse Effect
Regrelor (INS50589)	P2Y12	Reversible, Competitive	Rapid / Rapid	16 nM	Discontinued (Phase II)	Postoperative Bleeding
Clopidogrel	P2Y12	Irreversible	Slow / Slow	N/A (Prodrug)	Approved	Bleeding, Variable Response
Ticagrelor	P2Y12	Reversible, Non-competitive	Rapid / Moderate	~1.8 nM	Approved	Bleeding, Dyspnea

Module 4: Standardized Operating Procedures (SOPs)

To prevent the recurrence of the **Regrelor** clinical failure, researchers must employ self-validating protocols that differentiate between mechanical platelet dysfunction and pharmacological receptor blockade.

Protocol 1: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

- **Causality & Expertise:** VASP phosphorylation is specifically modulated by the cAMP cascade, which is directly controlled by the Gi-coupled P2Y12 receptor. Unlike LTA, which can be confounded by mechanical platelet trauma during CPB, VASP provides a direct, receptor-specific biochemical readout.
- **Trustworthiness (Self-Validating System):** Always run a baseline (unstimulated) control and a Prostaglandin E1 (PGE1) stimulated control. The PGE1 control ensures the adenylyl cyclase pathway is intact; without it, a lack of phosphorylation could be misattributed to P2Y12 blockade rather than cellular damage.

Step-by-Step Methodology:

- **Blood Collection:** Draw whole blood into 3.2% sodium citrate tubes.
- **Incubation:** Aliquot the sample into two tubes. Incubate Tube A with PGE1 alone (maximal VASP phosphorylation) and Tube B with PGE1 + ADP (P2Y12-mediated VASP dephosphorylation).
- **Fixation & Permeabilization:** Add 4% paraformaldehyde to freeze the phosphorylation state, followed by 0.2% Triton X-100 to permeabilize the cell membrane.
- **Staining:** Label the intracellular contents with a monoclonal antibody specific to phosphorylated VASP (Ser239).
- **Flow Cytometry Analysis:** Measure the mean fluorescence intensity (MFI). Calculate the Platelet Reactivity Index (PRI) as: $PRI = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] \times 100$. A PRI < 50% indicates strong P2Y12 inhibition.

Protocol 2: Light Transmission Aggregometry (LTA)

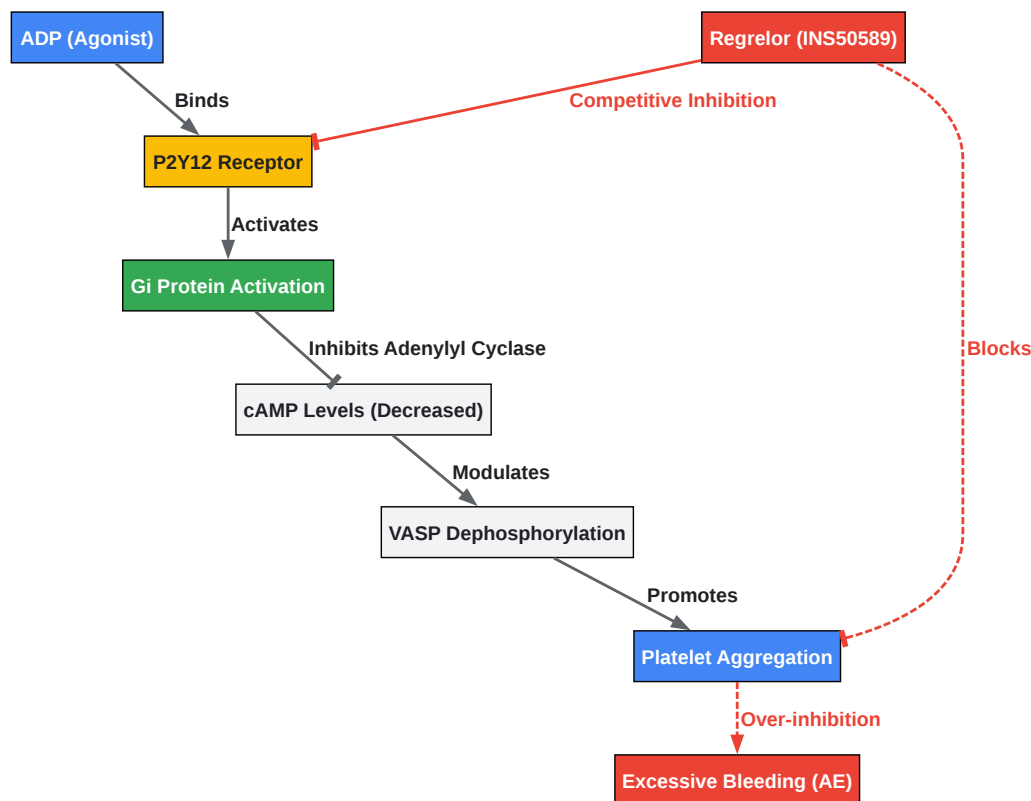
- **Causality & Expertise:** LTA is the gold standard for assessing macroscopic platelet aggregation. It is necessary to correlate the biochemical VASP readout with actual functional clotting capacity to predict bleeding risks accurately.
- **Trustworthiness (Self-Validating System):** Use Platelet-Poor Plasma (PPP) as a 100% light transmission baseline and untreated Platelet-Rich Plasma (PRP) as the 0% baseline to calibrate the aggregometer before adding the ADP agonist. This ensures the dynamic range is specific to the patient's current platelet count and plasma turbidity.

Step-by-Step Methodology:

- **Centrifugation:** Centrifuge citrated whole blood at 200 x g for 10 minutes at room temperature to obtain PRP.
- **Baseline Establishment:** Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP.

- Calibration: Insert PPP into the aggregometer to set the 100% transmission baseline. Insert PRP to set the 0% transmission baseline.
- Agonist Addition: Add 20 μ M ADP to the PRP cuvette under constant stirring (1000 rpm) at 37°C.
- Measurement: Record the maximal aggregation percentage (A_{max}) over 5 minutes. Compare the A_{max} of **Regrelor**-treated samples against vehicle controls to quantify functional inhibition.

Module 5: Pathway Visualization



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Fig 1: P2Y12 signaling pathway and **Regrelor**-mediated inhibition leading to bleeding.

References

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